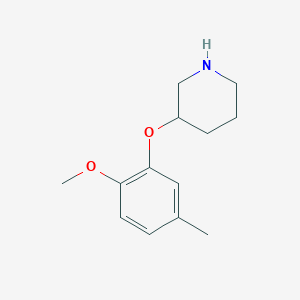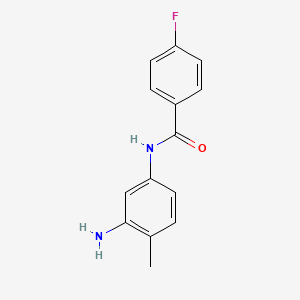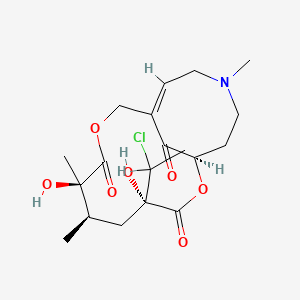
Desacetyldoronine
Overview
Description
Desacetyldoronine is a pyrrolizine alkaloid . It is produced by a hybrid species of Jacobaea . The molecular weight of Desacetyldoronine is 417.89 g/mol .
Molecular Structure Analysis
The molecular structure of Desacetyldoronine is available as a 2D Mol file . The molecular formula of Desacetyldoronine is C19H28ClNO7 .Scientific Research Applications
- Specific Scientific Field: Biotechnology and Pharmacology .
- Summary of the Application: Desacetyldoronine, a derivative of doronine, has been studied for its potential as an inhibitor of human Cyclooxygenase-2 (COX-2), an enzyme linked to inflammation . This research is significant because it could lead to the development of new drugs for the treatment of inflammatory conditions.
- Methods of Application or Experimental Procedures: The study involved molecular docking, which is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex . Other techniques used in the study included pharmacophore analysis, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, and molecular properties analysis .
- Results or Outcomes: The docking and ADMET data showed that COX-2 binds with doronine (and by extension, desacetyldoronine) with optimal features for further consideration . This suggests that desacetyldoronine could potentially be developed into a drug for treating inflammation.
- Drug Discovery and Development: Compounds are often screened for their potential therapeutic effects. This can include in vitro testing, animal studies, and eventually clinical trials .
- Biochemical Research: Compounds can be used to study biochemical processes, such as enzyme reactions, signal transduction pathways, and metabolic processes .
- Molecular Biology: Compounds can be used to study gene expression, protein-protein interactions, and other molecular phenomena .
- Pharmacology: Compounds can be used to study the interactions between drugs and their receptors, the physiological effects of drugs, and the mechanisms of drug action .
- Toxicology: Compounds can be used to study the harmful effects of substances on organisms, the mechanisms of toxicity, and the conditions under which harmful effects occur .
- Drug Discovery and Development: Compounds are often screened for their potential therapeutic effects. This can include in vitro testing, animal studies, and eventually clinical trials .
- Biochemical Research: Compounds can be used to study biochemical processes, such as enzyme reactions, signal transduction pathways, and metabolic processes .
- Molecular Biology: Compounds can be used to study gene expression, protein-protein interactions, and other molecular phenomena .
- Pharmacology: Compounds can be used to study the interactions between drugs and their receptors, the physiological effects of drugs, and the mechanisms of drug action .
- Toxicology: Compounds can be used to study the harmful effects of substances on organisms, the mechanisms of toxicity, and the conditions under which harmful effects occur .
properties
IUPAC Name |
(1R,4S,6R,7R,11Z)-4-(1-chloroethyl)-4,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClNO7/c1-11-9-19(26,12(2)20)17(24)28-14-6-8-21(4)7-5-13(15(14)22)10-27-16(23)18(11,3)25/h5,11-12,14,25-26H,6-10H2,1-4H3/b13-5-/t11-,12?,14-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHSMPLRLNEBIB-DZUVZQJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C)(C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@](C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)O)C)(C(C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4S,6R,7R,11Z)-4-(1-chloroethyl)-4,7-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |
CAS RN |
120481-77-8 | |
| Record name | Desacetyldoronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120481778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



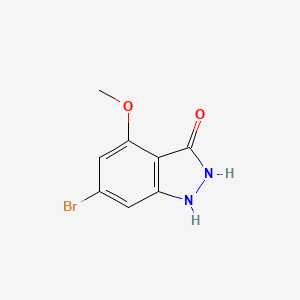
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)
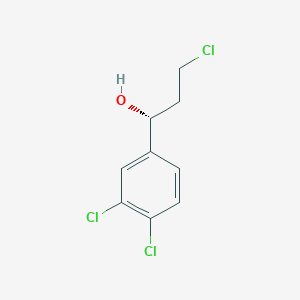
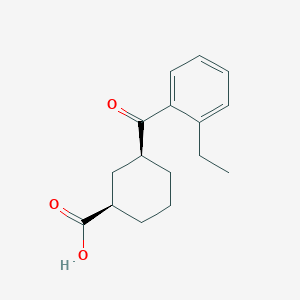

![[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1649234.png)
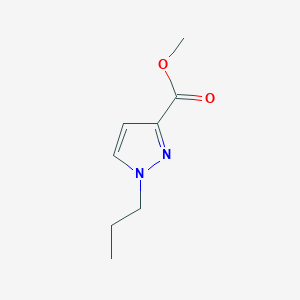
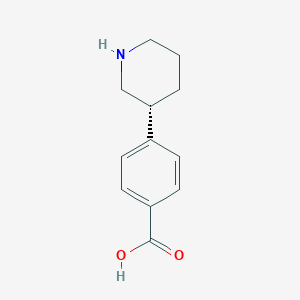
![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)
